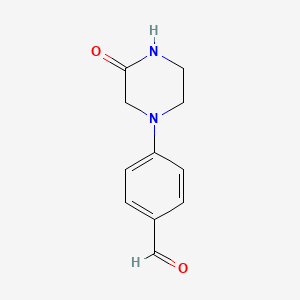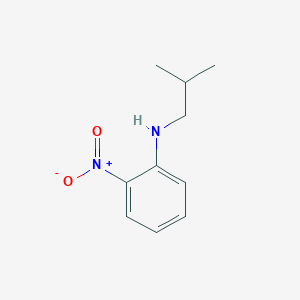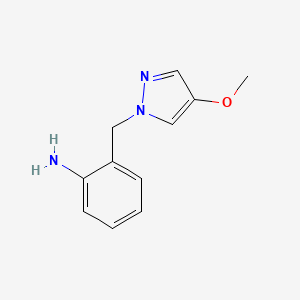![molecular formula C14H17ClN2O3 B1416440 2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide CAS No. 1087784-14-2](/img/structure/B1416440.png)
2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide” is a chemical compound with the molecular formula C14H17ClN2O3 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide” can be represented by the InChI string:InChI=1S/C13H15ClN2O3/c14-9-12(17)15-11-3-1-10(2-4-11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) . The compound has a molecular weight of 282.72 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.72 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The topological polar surface area is 58.6 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Synthesis and Evaluation of Analogs : Research on the synthesis of thiophene analogs of carcinogens, such as benzidine and 4-aminobiphenyl, highlights the exploration of structural modifications to understand chemical behavior and potential carcinogenicity. This work underscores the continuous effort in synthetic organic chemistry to develop compounds with modified biological activities for potential therapeutic applications or to study toxicological effects (Ashby et al., 1978).
Degradation and Environmental Impact : The degradation of acetaminophen, a compound structurally distinct yet relevant due to its acetamide group, by advanced oxidation processes is another area of study. This research focuses on the pathways, by-products, and biotoxicity of degradation products, contributing to understanding the environmental impact of acetamide-containing pharmaceuticals (Qutob et al., 2022).
Pharmacological Interests of Morpholine Derivatives : Morpholine derivatives, part of the chemical structure , have been extensively studied for their broad spectrum of pharmacological activities. These studies provide insights into the potential therapeutic uses of morpholine-containing compounds and highlight the importance of structural components in medicinal chemistry (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-9-13(18)16-10-11-1-3-12(4-2-11)14(19)17-5-7-20-8-6-17/h1-4H,5-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFYJRODYKPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)

![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)



![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

amine](/img/structure/B1416371.png)
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)

![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
